3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile is a compound that features a pyrrolidine ring, a benzonitrile group, and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile typically involves the reaction of a pyrrolidine derivative with a benzonitrile derivative under specific conditions. One common method involves the use of a nucleophilic substitution reaction where the pyrrolidine ring is introduced to the benzonitrile group. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic attack .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of the nitrile group to an amine.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Sodium hydride, potassium carbonate.
Major Products Formed
Oxidation: Oxidized derivatives with modified functional groups.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile involves its interaction with specific molecular targets. The pyrrolidine ring can interact with proteins and enzymes, potentially inhibiting their activity. The benzonitrile group can also participate in binding interactions, contributing to the compound’s overall biological activity .
Comparison with Similar Compounds
Similar Compounds
Pyrrolidine derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-diones share structural similarities and are used in similar applications.
Benzonitrile derivatives: Compounds such as 4-cyanobiphenyl and 3-cyanopyridine also feature the benzonitrile group and have comparable properties.
Uniqueness
3-[Methyl(pyrrolidin-3-yl)amino]benzonitrile is unique due to the combination of the pyrrolidine ring and the benzonitrile group, which imparts specific chemical and biological properties. This combination allows for diverse applications and interactions that are not observed in simpler compounds .
Properties
Molecular Formula |
C12H15N3 |
---|---|
Molecular Weight |
201.27 g/mol |
IUPAC Name |
3-[methyl(pyrrolidin-3-yl)amino]benzonitrile |
InChI |
InChI=1S/C12H15N3/c1-15(12-5-6-14-9-12)11-4-2-3-10(7-11)8-13/h2-4,7,12,14H,5-6,9H2,1H3 |
InChI Key |
PIRIJNWQIDOGCM-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1CCNC1)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.